1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol . This parent compound has a molecular weight of 175.19 and is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, recent developments in the synthesis of piperazine derivatives might provide some insight . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of the parent compound, 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol, is given by the InChI code: 1S/C9H9N3O/c13-9-8-5-7 (6-1-2-6)11-12 (8)4-3-10-9/h3-6H,1-2H2, (H,10,13) .Scientific Research Applications
Antiproliferative Effects on Lung Adenocarcinoma Cells
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized five different N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with various amine derivatives, resulting in 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives that were not previously reported in the literature . Among these derivatives, two compounds demonstrated significant antiproliferative effects on the A549 lung adenocarcinoma cell line. At a concentration of 160 µM, two derivatives increased cell death rate to 50%, while two others increased it by up to 40%. The structure–activity relationship (SAR) study indicated that an amide group with a long alkyl chain and a benzene ring with a p-CF3 group could be crucial for their efficiency.
HIV-1 Integrase Inhibition
Pyrazolopyrazinones have been explored for their HIV-1 integrase inhibitory effect. These compounds exhibit potential as antiviral agents. For instance, compound 2 (see Fig. 1 in the reference) demonstrated inhibitory activity against HIV-1 integrase .
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Another application involves dipeptidyl peptidase-IV (DPP-IV) inhibition. Compound 1 (Fig. 1 in the reference) showed DPP-IV inhibitory activity, which is relevant in the context of diabetes management .
Novel Inhibitors of Mycobacterium ATP Synthase
The central skeleton of novel inhibitors targeting mycobacterium ATP synthase includes pyrazolo[1,5-a]pyrazin-4(5H)-one (compound 4 in Fig. 1). These inhibitors were discovered through screening chemically diverse compounds. The synthetic strategy involved alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by reduction of the azide functional group. This research highlights the potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in combating mycobacterial infections .
Synthetic Building Blocks for Heterocyclic Structures
2-Azahetarylacetonitriles, derived from pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, serve as valuable synthetic building blocks. These compounds are used to assemble various fused and linearly functionalized heterocyclic structures with practical properties .
Neurotoxic Potential Investigation
A newly synthesized pyrazoline derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) was studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters and swimming potential were also assessed .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrazin scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis . The compound likely interacts with the active site of CDK2, inhibiting its activity and leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This leads to cell cycle arrest and can induce apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This can result in the inhibition of cell growth, particularly in cancer cells .
properties
IUPAC Name |
2-cyclopropyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-2-4-17(5-3-1)8-10-24-12-14-25(15-13-24)21-20-16-19(18-6-7-18)23-26(20)11-9-22-21/h1-5,9,11,16,18H,6-8,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUSKBCADXLPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.